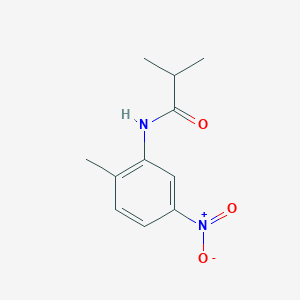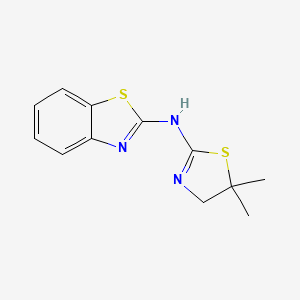
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as MNP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MNP is a derivative of 2-methyl-5-nitroaniline, which is widely used in the production of dyes and pigments. The synthesis of MNP has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of cell death in cancer cells. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to have low toxicity in animal models, and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments include its high potency and selectivity for cancer and inflammation targets, its low toxicity, and its favorable pharmacokinetic profile. However, the limitations of using 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide include its relatively high cost and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several potential future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the development of new synthetic methods to improve the yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, the optimization of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide formulations for improved pharmacokinetics and bioavailability, and the investigation of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide as a diagnostic tool for cancer and infectious diseases. Additionally, the potential use of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide in combination with other drugs or therapies for enhanced efficacy and reduced toxicity should be explored.
Synthesemethoden
There are several methods for the synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide, including the reaction of 2-methyl-5-nitroaniline with isobutyryl chloride in the presence of a base, such as sodium bicarbonate or triethylamine. Another method involves the reaction of 2-methyl-5-nitroaniline with isobutyric anhydride in the presence of a catalyst, such as sulfuric acid or aluminum chloride. The yield and purity of 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of rheumatoid arthritis and colitis. 2-methyl-N-(2-methyl-5-nitrophenyl)propanamide has also been investigated for its antimicrobial and antifungal properties, as well as its potential as a diagnostic tool for cancer and infectious diseases.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)11(14)12-10-6-9(13(15)16)5-4-8(10)3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMDPZVCMLIHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(2-methyl-5-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)

![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)
